molecular formula C10H8ClNO4S B6158627 methyl 3-(chlorosulfonyl)-1H-indole-5-carboxylate CAS No. 1782383-38-3

methyl 3-(chlorosulfonyl)-1H-indole-5-carboxylate

Cat. No.: B6158627
CAS No.: 1782383-38-3
M. Wt: 273.7
InChI Key:
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Description

Methyl 3-(chlorosulfonyl)-1H-indole-5-carboxylate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and bioactive molecules. This compound is characterized by the presence of a chlorosulfonyl group attached to the indole ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(chlorosulfonyl)-1H-indole-5-carboxylate typically involves the chlorosulfonylation of an indole precursor. One common method is the reaction of 3-methylindole-5-carboxylate with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield. The reaction can be represented as follows:

3-Methylindole-5-carboxylate+Chlorosulfonic acidMethyl 3-(chlorosulfonyl)-1H-indole-5-carboxylate\text{3-Methylindole-5-carboxylate} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} 3-Methylindole-5-carboxylate+Chlorosulfonic acid→Methyl 3-(chlorosulfonyl)-1H-indole-5-carboxylate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(chlorosulfonyl)-1H-indole-5-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorosulfonyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Reduction: The compound can be reduced to form the corresponding sulfonamide or sulfonic acid derivatives.

    Oxidation: Oxidative reactions can lead to the formation of sulfone derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar solvents like acetone or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

Major Products Formed

    Nucleophilic Substitution: Sulfonamide, sulfonate esters, and thiol derivatives.

    Reduction: Sulfonamide and sulfonic acid derivatives.

    Oxidation: Sulfone derivatives.

Scientific Research Applications

Methyl 3-(chlorosulfonyl)-1H-indole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3-(chlorosulfonyl)-1H-indole-5-carboxylate involves its interaction with specific molecular targets and pathways. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(chlorosulfonyl)-4-methoxybenzoate
  • Methanesulfonyl chloride
  • Sulfonimidates

Uniqueness

Methyl 3-(chlorosulfonyl)-1H-indole-5-carboxylate is unique due to the presence of both the indole ring and the chlorosulfonyl group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The indole ring is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets. The chlorosulfonyl group enhances the compound’s electrophilicity, making it a versatile intermediate for further chemical modifications.

Properties

CAS No.

1782383-38-3

Molecular Formula

C10H8ClNO4S

Molecular Weight

273.7

Purity

95

Origin of Product

United States

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